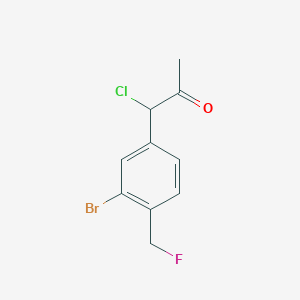
(E)-N-Butyl-1-(2,4,6-tri-tert-butylphenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of a butanamine group attached to a phenyl ring substituted with three tert-butyl groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- typically involves the reaction of 1-butanamine with a suitable aldehyde or ketone derivative of 2,4,6-tris(1,1-dimethylethyl)phenyl. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include strong bases and solvents like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or high-pressure reactions. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
化学反応の分析
Types of Reactions
1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce simpler amines or hydrocarbons.
科学的研究の応用
1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism by which 1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used. Detailed studies are required to fully elucidate these mechanisms and their implications.
類似化合物との比較
Similar Compounds
2,4,6-tri-tert-Butylaniline: This compound shares a similar phenyl ring structure but differs in the attached amine group.
N-methyl-1-propanamine: Another amine with a simpler structure compared to 1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]-.
Uniqueness
The uniqueness of 1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- lies in its specific combination of functional groups and steric hindrance provided by the tert-butyl groups. This makes it a valuable compound for specialized applications where such properties are desired.
特性
CAS番号 |
102737-67-7 |
|---|---|
分子式 |
C23H39N |
分子量 |
329.6 g/mol |
IUPAC名 |
N-butyl-1-(2,4,6-tritert-butylphenyl)methanimine |
InChI |
InChI=1S/C23H39N/c1-11-12-13-24-16-18-19(22(5,6)7)14-17(21(2,3)4)15-20(18)23(8,9)10/h14-16H,11-13H2,1-10H3 |
InChIキー |
PQVRYCBJNQVHDK-UHFFFAOYSA-N |
正規SMILES |
CCCCN=CC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14053385.png)










![[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14053469.png)

